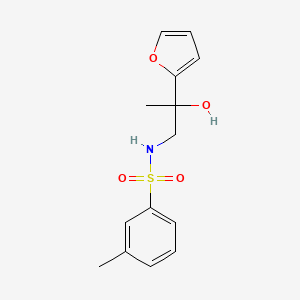

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

CAS No.: 1396846-32-4

Cat. No.: VC4519568

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396846-32-4 |

|---|---|

| Molecular Formula | C14H17NO4S |

| Molecular Weight | 295.35 |

| IUPAC Name | N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3 |

| Standard InChI Key | PHTGSRMTMLFYPG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O |

Introduction

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This compound features a furan ring and a sulfonamide group, which are significant for its potential biological activities.

Synthesis and Chemical Behavior

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. These may include the reaction of appropriate precursors under controlled conditions to form the desired sulfonamide structure. The compound can undergo various chemical reactions, such as hydrolysis or substitution reactions, which are crucial for understanding its stability and potential degradation pathways.

Biological Activity and Potential Applications

Sulfonamides, including N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, are primarily known for their antibacterial properties. They act by inhibiting dihydropteroate synthase, disrupting bacterial folate synthesis and thereby inhibiting bacterial growth. The presence of the furan ring may enhance its interaction with biological targets, potentially leading to additional pharmacological effects.

| Compound | Unique Features | Potential Applications |

|---|---|---|

| N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide | Furan and sulfonamide groups | Antibacterial, potential anti-inflammatory effects |

| N-(4-Methylphenyl)-N-(furan-2-yl)methanesulfonamide | Furan and methylphenyl groups | Anti-inflammatory effects |

| 5-Chloro-N-(furan-2-yl)-N-(p-toluenesulfonyl)amine | Furan and toluenesulfonyl groups | Cancer therapy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume